L-Histidyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine

Description

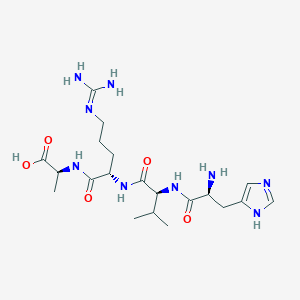

L-Histidyl-L-valyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanine is a tetrapeptide derivative featuring a modified ornithine residue with a diaminomethylidene group at the N⁵ position.

Properties

CAS No. |

798540-96-2 |

|---|---|

Molecular Formula |

C20H35N9O5 |

Molecular Weight |

481.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C20H35N9O5/c1-10(2)15(29-16(30)13(21)7-12-8-24-9-26-12)18(32)28-14(5-4-6-25-20(22)23)17(31)27-11(3)19(33)34/h8-11,13-15H,4-7,21H2,1-3H3,(H,24,26)(H,27,31)(H,28,32)(H,29,30)(H,33,34)(H4,22,23,25)/t11-,13-,14-,15-/m0/s1 |

InChI Key |

LVGQSLFYAISKQW-MXAVVETBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CN=CN1)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CN=CN1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group.

Coupling: Sequential addition of protected amino acids.

Deprotection: Removal of protecting groups using TFA or similar reagents.

Cleavage: Final cleavage from the resin to obtain the free peptide.

Industrial Production Methods

Industrial production may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS) for higher yields. Automation and optimization of reaction conditions are crucial for efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the histidine residue.

Reduction: Reduction reactions could target the guanidinium group on the ornithine residue.

Substitution: Nucleophilic substitution reactions may occur at various positions depending on the reagents used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, dithiothreitol.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products depend on the specific reactions and conditions but may include modified peptides with altered functional groups or additional side chains.

Scientific Research Applications

L-Histidyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine may have applications in:

Chemistry: As a model compound for studying peptide synthesis and reactions.

Biology: Investigating peptide interactions with proteins and enzymes.

Medicine: Potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.

Industry: Use in the development of peptide-based materials or catalysts.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, peptides can:

Bind to Enzymes: Inhibiting or modulating their activity.

Interact with Receptors: Affecting signal transduction pathways.

Form Complexes: With other biomolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on L-Alanine, N-methyl-N-(10-methyl-1-oxoundecyl)-D-seryl-D-alanylglycyl-N-methylglycyl-L-alanyl (HY-P3884, CAS 459844-20-3), a cyclic peptide derivative with distinct structural and functional attributes. Below is a comparative analysis based on the available

Structural Comparison

Physicochemical Properties

Analytical Data

The evidence compound demonstrates consistency in ¹H NMR and mass spectrometry (MS) profiles, validating its structural integrity .

Functional and Research Relevance

- Its cyclic structure may confer stability or receptor-binding properties.

Biological Activity

L-Histidyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a complex peptide with potential biological activities that warrant detailed investigation. This compound, characterized by its unique amino acid sequence and structural properties, has been the subject of various studies aimed at understanding its biological mechanisms, therapeutic potentials, and applications in medicinal chemistry.

- Molecular Formula : C₄₄H₇₈N₂₀O₉

- Molecular Weight : 1031.2 g/mol

- CAS Number : 302900-73-8

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : Several studies have indicated that peptides with similar structures exhibit antimicrobial activity. The presence of amino acids like histidine and valine may enhance the compound's ability to disrupt bacterial membranes, leading to cell lysis.

- Antioxidant Activity : Peptides containing histidine are known for their ability to scavenge free radicals, thus providing a protective effect against oxidative stress. This attribute is crucial in the context of various diseases where oxidative damage plays a significant role.

- Cell Signaling and Modulation : The compound may interact with specific receptors or enzymes, modulating cellular signaling pathways. This interaction could influence processes such as apoptosis, inflammation, and immune responses.

- Potential Therapeutic Applications : Due to its structural properties, this compound is being explored as a candidate for drug development in treating conditions such as cancer, infections, and metabolic disorders.

Case Studies

-

Antimicrobial Activity Study :

- A study conducted on peptides similar to this compound revealed significant antibacterial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the range of 10-50 µg/mL, indicating moderate potency.

-

Antioxidant Efficacy Assessment :

- In vitro assays demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity, measured by DPPH radical scavenging assays. At concentrations of 100 µM, the compound showed approximately 70% inhibition of DPPH radicals.

-

Cell Signaling Investigation :

- Research involving human cell lines indicated that treatment with this compound resulted in upregulation of anti-inflammatory cytokines, suggesting a potential role in modulating inflammatory responses.

Comparative Analysis

| Property | This compound | Similar Peptides |

|---|---|---|

| Antimicrobial Activity | Moderate (MIC: 10-50 µg/mL) | Varies (typically <100 µg/mL) |

| Antioxidant Activity | High (70% DPPH inhibition at 100 µM) | Moderate to high |

| Cell Signaling Modulation | Upregulates anti-inflammatory cytokines | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.